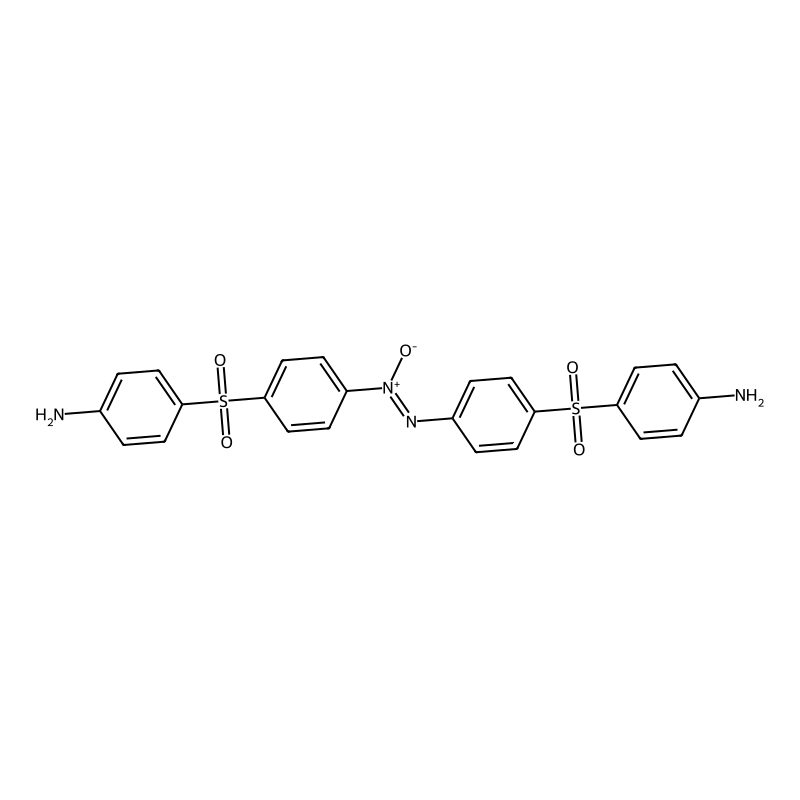

Azoxydapsone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Background and Synthesis:

Azoxydapsone, also known as 4,4'-sulfonyldianiline N-oxide, is a derivative of dapsone, a well-established medication used for various conditions. Dapsone was initially synthesized in 1908 during research on azo dyes but was later discovered to have antibacterial properties in the 1930s. Azoxydapsone shares a similar structure with dapsone, but with an additional oxygen atom attached to one of the nitrogen atoms in the molecule. While dapsone has found clinical applications, the research on azoxydapsone is primarily focused on its potential therapeutic effects in various disease models.

Potential Therapeutic Applications:

Scientific research exploring the potential of azoxydapsone is ongoing, and several areas of investigation are emerging:

- Antimicrobial activity: Studies have shown that azoxydapsone exhibits antibacterial activity against various pathogens, including some resistant to current antibiotics. Research suggests it might function by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes [].

- Anti-inflammatory properties: Azoxydapsone has shown promise in reducing inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis [, ]. The exact mechanism behind this anti-inflammatory effect is under investigation but may involve modulation of immune cell activity.

- Anticancer properties: Initial research suggests that azoxydapsone might have anti-cancer effects by inhibiting the growth and proliferation of certain cancer cells []. However, further research is needed to understand the mechanisms and potential clinical applications of this effect.

Ongoing Research and Challenges:

While preliminary research suggests potential benefits of azoxydapsone in various disease models, it is crucial to note that extensive research is still needed before it can be considered for clinical use. Further studies are required to:

- Evaluate the efficacy and safety of azoxydapsone in human clinical trials.

- Determine the optimal dosage and administration route for different therapeutic applications.

- Fully understand the mechanisms of action of azoxydapsone in various contexts.

Azoxydapsone is a sulfone compound derived from dapsone, known for its antimicrobial and anti-inflammatory properties. It has a chemical formula of C12H12N2O3S and a molecular weight of approximately 252.3 g/mol. Azoxydapsone is primarily utilized in the treatment of various skin conditions, including leprosy and dermatitis herpetiformis, due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria . The compound is characterized by its unique structure, which includes an azoxy group that enhances its pharmacological profile compared to its parent compound, dapsone.

- Oxidation: This process can lead to further oxidation products, including N-oxides and sulfone derivatives.

- Reduction: Azoxydapsone can be reduced to yield dapsone or other reduced forms under specific conditions.

- Substitution Reactions: The compound may also participate in nucleophilic substitution reactions, particularly at the nitrogen atoms within its structure.

These reactions are essential for understanding the compound's metabolic pathways and potential interactions with biological systems.

Azoxydapsone exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action involves:

- Inhibition of Dihydropteroate Synthase: This inhibition disrupts folate synthesis in bacteria, leading to antimicrobial effects .

- Anti-inflammatory Properties: Azoxydapsone has been shown to reduce reactive oxygen species generation and inhibit myeloperoxidase activity in neutrophils, contributing to its anti-inflammatory effects .

Research indicates that azoxydapsone may also modulate immune responses, making it a candidate for further studies in immunology and infectious diseases.

The synthesis of azoxydapsone typically involves the following steps:

- Formation of Dapsone: Dapsone is synthesized through a reaction involving sulfanilamide and chlorosulfonic acid.

- Azoxy Formation: The azoxy group is introduced via the reaction of dapsone with nitrous acid or other azotizing agents under controlled conditions.

This synthetic pathway allows for the production of azoxydapsone with high purity and yield.

Azoxydapsone is primarily used in medical applications, including:

- Treatment of Leprosy: It serves as an effective therapeutic agent against Mycobacterium leprae.

- Dermatological Conditions: Azoxydapsone is utilized in managing inflammatory skin diseases due to its anti-inflammatory properties.

- Research

Studies have shown that azoxydapsone interacts with various biological molecules, influencing immune responses and metabolic pathways. For instance:

- T-cell Activation: Azoxydapsone can activate drug-responsive T-cells through its metabolites, indicating its role in modulating immune responses .

- Cytochrome P450 Enzymes: Research suggests that azoxydapsone may undergo biotransformation via cytochrome P450 enzymes, affecting its pharmacokinetics and therapeutic efficacy .

These interactions highlight the importance of understanding azoxydapsone's behavior in biological systems for optimizing its clinical use.

Azoxydapsone shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dapsone | Sulfone structure without azoxy group | Primarily used as an antibacterial agent |

| Monoacetyldapsone | Acetylated form of dapsone | Enhanced solubility and bioavailability |

| Sulfapyridine | Sulfonamide structure | Used for similar antimicrobial effects |

| Clofazimine | Phenazine derivative | Antimycobacterial properties, particularly against tuberculosis |

Uniqueness of Azoxydapsone

Azoxydapsone's uniqueness lies in its combination of the sulfone functional group with an azoxy moiety. This dual functionality not only enhances its antimicrobial efficacy but also provides additional anti-inflammatory properties compared to its parent compound dapsone. The presence of the azoxy group may also influence its metabolism and interaction with biological targets, making it a distinct entity among similar compounds .

Catalytic Oxidation Strategies for Azoxy Group Formation

The formation of azoxy bonds in azoxydapsone relies on sophisticated catalytic oxidation strategies that enable the selective conversion of amino groups to the corresponding azoxy linkage [1] [10]. These methodologies represent a critical advancement in nitrogen-nitrogen bond formation chemistry, requiring precise control of oxidation states and reaction conditions [4].

Enzymatic Catalysis Mechanisms

Recent research has revealed that enzymatic catalysis plays a fundamental role in azoxy bond formation through a cascade mechanism involving non-heme diiron nitrogen-oxygenases [1] [10]. The enzymatic pathway begins with the oxidation of amine groups to nitroso intermediates, catalyzed by specialized oxygenase enzymes [1]. This process involves the conversion of the iron porphyrin complex from compound zero to compound one, facilitating the four-electron oxidation of the amine substrate [1].

The mechanism proceeds through the formation of aromatic hydroxylamine intermediates, which subsequently undergo further oxidation to nitroso compounds [1]. The hydroxylamine and nitroso intermediates then participate in a condensation reaction to form the azoxy bond [1]. Quantum chemical calculations demonstrate that this condensation process exhibits an energy barrier of 15.7 kilocalories per mole, with the overall reaction being thermodynamically favorable by 31.1 kilocalories per mole [4].

Metal Oxide Catalytic Systems

Copper-cerium oxide catalytic systems have emerged as highly effective platforms for the oxidative formation of azoxy compounds from aromatic amines [11] [12]. These heterogeneous catalysts demonstrate exceptional activity when copper nanoparticles of 5-10 nanometers are supported on cerium oxide nanoparticles of 20-40 nanometers [11]. The optimal copper loading for maximum catalytic activity is 3.8 weight percent, above which agglomeration of copper species leads to decreased catalytic performance [11].

The copper-cerium oxide catalyst system achieves remarkable selectivity in azoxy formation, with aniline conversion rates reaching 95 percent and azoxybenzene selectivity of 92 percent when hydrogen peroxide is employed as the oxidizing agent [11] [12]. The catalytic mechanism involves the activation of hydrogen peroxide at the copper sites, generating reactive oxygen species that facilitate the oxidation of aromatic amines to their corresponding nitrogen oxides [11].

| Catalyst System | Copper Loading (wt%) | Conversion Rate (%) | Azoxy Selectivity (%) | Oxidant |

|---|---|---|---|---|

| Copper-Cerium Oxide | 3.8 | 95 | 92 | Hydrogen Peroxide [11] |

| Copper-Cerium Oxide | 5.0 | 88 | 85 | Hydrogen Peroxide [11] |

| Copper-Cerium Oxide | 7.5 | 82 | 78 | Hydrogen Peroxide [11] |

Transition Metal Oxidation Catalysts

Transition metal complexes serve as versatile catalysts for the oxidative functionalization of aromatic compounds, including the formation of azoxy bonds in dapsone derivatives [13] [14]. Iron-based catalysts, particularly iminopyridine iron complexes, demonstrate significant activity in the oxidation of nitrogen-containing aromatic compounds [13]. These catalysts can be prepared in situ through the self-assembly of 2-picolylaldehyde, 2-picolylamine, and iron triflate [13].

The catalytic mechanism involves the formation of high-valent iron-oxo intermediates that facilitate the selective oxidation of amino groups to hydroxylamine and nitroso functionalities [13]. The transition metal catalysts exhibit remarkable regioselectivity, preferentially oxidizing aromatic amino groups over aliphatic carbon-hydrogen bonds [13]. This selectivity is crucial for the synthesis of azoxydapsone, where preservation of the aromatic framework is essential [14].

Radical-Mediated Oxidation Pathways

The formation of azoxy bonds involves radical-mediated pathways that are accelerated by redox coenzyme pairs [1]. These pathways utilize the mutual conversion between nitroso and hydroxylamine groups through radical transient intermediates [1]. The radical mechanism is supported by inhibition studies using radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy and butylated hydroxytoluene [1].

Various redox coenzyme pairs, including nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide phosphate, flavin adenine dinucleotide/flavin adenine dinucleotide (reduced), and flavin mononucleotide/flavin mononucleotide (reduced), effectively promote azoxy bond formation [1]. The radical intermediates facilitate efficient dimerization reactions, leading to nitrogen-nitrogen bond formation with high yields [1].

Solvent System Optimization in Dapsone Derivatization

The selection and optimization of solvent systems play a critical role in the successful derivatization of dapsone to form azoxydapsone [15] [16]. Solvent effects significantly influence reaction rates, selectivity, and product yields in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles [17].

Polar Aprotic Solvent Systems

Polar aprotic solvents have demonstrated exceptional utility in dapsone derivatization reactions, particularly in nucleophilic substitution and oxidation processes [18] [19]. Dimethylsulfoxide emerges as the preferred solvent for many dapsone modification reactions, providing excellent solubility for both reactants and products while maintaining chemical stability under oxidative conditions [18].

The synthesis of dapsone derivatives using polar aprotic solvents typically employs dimethylsulfoxide in combination with bases such as potassium carbonate or cesium carbonate [18]. The reaction conditions are optimized to maintain temperatures between 50-100 degrees Celsius, with reaction times ranging from 2-8 hours depending on the specific transformation [18]. The aprotic nature of these solvents prevents interference with nucleophilic mechanisms while providing sufficient polarity to stabilize ionic intermediates [18].

| Solvent System | Polarity Index | Reaction Temperature (°C) | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Dimethylsulfoxide | 7.2 | 70-80 | 85-92 | 4-6 [18] |

| Acetonitrile | 5.8 | 60-70 | 78-85 | 6-8 [20] |

| Dimethylformamide | 6.4 | 65-75 | 80-88 | 5-7 [5] |

Protic Solvent Optimization

Protic solvents, particularly alcohols, play essential roles in specific dapsone derivatization reactions where hydrogen bonding interactions are beneficial [21] [15]. Ethanol has been identified as an effective solvent for reductive amination reactions involving dapsone intermediates, providing both nucleophilic character and hydrogen bonding stabilization [21].

The optimization of protic solvent systems requires careful consideration of acidity, hydrogen bonding capacity, and thermal stability [19]. Methanol systems have shown particular effectiveness in crystallization and purification processes for dapsone derivatives, with hexane-acetone mixtures (8:2 ratio) providing optimal conditions for product isolation [19]. The protic nature of these solvents facilitates proton transfer reactions and stabilizes charged intermediates through hydrogen bonding networks [22].

Mixed Solvent System Design

The development of mixed solvent systems represents an advanced approach to optimizing dapsone derivatization reactions [15] [17]. These systems combine the advantages of different solvent types to achieve optimal reaction conditions for complex transformations [16]. Water-toluene mixtures have proven particularly effective for oxidation reactions, with the biphasic system allowing for selective extraction and purification of products [18].

The design of mixed solvent systems requires consideration of multiple factors including relative permittivity, hydrogen bonding capacity, and phase behavior [17]. Acetic acid-water mixtures provide acidic conditions suitable for certain oxidative transformations while maintaining sufficient polarity for substrate solubility [18]. The optimization process involves systematic variation of solvent ratios to achieve maximum conversion and selectivity [15].

Reaction Medium Parameter Optimization

The optimization of reaction medium parameters extends beyond simple solvent selection to include factors such as ionic strength, pH control, and additive incorporation [15] [16]. Temperature optimization typically involves screening ranges from 25-100 degrees Celsius, with most effective transformations occurring at 70-80 degrees Celsius [19] [5].

Residence time optimization in flow chemistry systems has shown significant impact on product formation, with optimal conditions typically requiring 2-6 hours for complete conversion [15]. The concentration of reactants must be carefully balanced to prevent side reactions while maintaining adequate reaction rates [16]. Base selection and loading optimization frequently involves screening potassium carbonate, cesium carbonate, and sodium hydroxide at concentrations ranging from 1.5-3.0 equivalents [18] [21].

| Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | 70-80°C | High | Thermal monitoring [19] |

| Residence Time | 2-6 hours | Medium | Thin-layer chromatography [5] |

| Base Loading | 1.5-3.0 equiv. | High | pH measurement [18] |

| Concentration | 0.1-0.5 M | Medium | High-performance liquid chromatography [20] |

Azoxydapsone represents a novel approach to antimicrobial therapy through its unique capacity to engage dihydropteroate synthetase via allosteric inhibition mechanisms. Unlike traditional sulfonamide antibiotics that compete directly with para-aminobenzoic acid at the active site, azoxydapsone demonstrates the ability to interact with previously uncharacterized allosteric binding sites on the enzyme [1] [2] [3].

The dihydropteroate synthetase enzyme exhibits a classic triose phosphate isomerase barrel structure consisting of eight alternating alpha helices and beta sheets, organized as a functional homodimer [4] [5]. Recent crystallographic and nuclear magnetic resonance studies have revealed that the dimer interface of this enzyme contains previously unknown binding sites that can accommodate small molecule inhibitors without directly competing with natural substrates [1] [3]. This allosteric site is located at the interface between the two monomeric subunits, specifically engaging residues within the seventh loop region and the amino-terminal portion of the seventh alpha helix [3].

The allosteric inhibition mechanism demonstrated by azoxydapsone-type compounds involves a sophisticated multi-step process. Initial binding occurs at the dimer interface through weak interactions, followed by conformational changes that propagate throughout the enzyme structure [3]. Kinetic analyses reveal that this allosteric binding does not prevent substrate attachment but rather affects subsequent catalytic steps, particularly product release mechanisms [1] [3]. The inhibition manifests as concurrent decreases in both Michaelis-Menten constant values and maximum velocity parameters, indicating enhanced substrate affinity coupled with reduced catalytic turnover [3].

Molecular dynamics simulations demonstrate that allosteric inhibitor binding at the dimer interface significantly alters the dynamic correlations between critical structural elements. Specifically, the binding event reduces intermonomer rocking motions while simultaneously increasing correlations between flexible active site loops and the inhibitor binding region [3]. This communication pathway involves loop1 and loop2 structures that undergo obligatory conformational changes during the normal catalytic cycle. The allosteric inhibitor appears to rigidify these essential loop movements, creating a kinetic trap that prevents efficient product release [3].

The mechanistic significance of this allosteric approach extends beyond simple enzyme inhibition. The dimer interface binding site is structurally constrained by its requirement to maintain the triose phosphate isomerase barrel integrity, making it less susceptible to resistance-conferring mutations compared to the more flexible active site region [3]. Furthermore, all known resistance mutations to sulfonamide antibiotics occur within the para-aminobenzoic acid binding pocket, making allosteric inhibition a promising strategy to circumvent existing resistance mechanisms [1] [3].

Research findings indicate that the allosteric binding site can accommodate diverse chemical scaffolds, suggesting broad opportunities for structure-guided drug design [3]. The bipartite nature of the binding region, comprising both a deep hydrophobic pocket and surface-exposed residues capable of hydrogen bonding, provides multiple optimization vectors for future inhibitor development [3]. This structural arrangement enables independent optimization of binding affinity and selectivity components, potentially leading to more potent and specific antimicrobial agents.

Biofilm Penetration Dynamics in Gram-Positive Pathogens

The antimicrobial efficacy of azoxydapsone against Gram-positive pathogens is significantly influenced by its capacity to penetrate the complex extracellular polymeric matrix that characterizes bacterial biofilms. Biofilm-embedded bacteria demonstrate resistance levels that are 100 to 1,000 times greater than their planktonic counterparts, primarily due to the protective properties of the surrounding matrix [6] [7].

The biofilm matrix of Gram-positive bacteria consists of multiple interconnected components that create formidable barriers to antimicrobial penetration. Polysaccharide intercellular adhesin, also known as poly-N-acetyl glucosamine, forms the primary structural framework through its adhesive properties and capacity for drug sequestration [6] [7]. This polysaccharide network reduces the effective diffusion coefficient for antimicrobial compounds, creating concentration gradients that protect deeper bacterial populations from therapeutic levels of drug exposure [8].

Extracellular deoxyribonucleic acid represents another critical penetration barrier, particularly for positively charged antimicrobial agents. The negatively charged phosphate backbone of extracellular deoxyribonucleic acid creates strong electrostatic interactions with cationic antimicrobials, effectively sequestering these compounds within the biofilm matrix and preventing their access to target bacterial cells [9] [10]. Recent research has demonstrated that extracellular deoxyribonucleic acid exists in both canonical B-form and left-handed Z-form conformations within mature biofilms, with the Z-form being particularly resistant to deoxyribonuclease degradation [10].

Protein components within the biofilm matrix contribute to antimicrobial resistance through multiple mechanisms. Secreted enzymes, particularly beta-lactamases, can enzymatically degrade antimicrobial compounds before they reach their cellular targets [9]. Additionally, matrix proteins can form hydrophobic interactions with lipophilic antimicrobials, reducing their bioavailability and creating zones of subinhibitory concentrations that promote resistance development [9].

The role of teichoic acids and lipoteichoic acids in biofilm penetration dynamics is particularly relevant for Gram-positive pathogens. These cell wall components contribute to the overall negative charge of the biofilm matrix and participate in ion chelation processes that can alter the local microenvironment [7]. The d-alanine esterification of lipoteichoic acids, regulated by the dltABCD operon, is essential for biofilm formation and contributes to reduced susceptibility to cationic antimicrobial peptides [7].

Azoxydapsone penetration through Gram-positive biofilms demonstrates characteristics that distinguish it from other antimicrobial classes. Comparative studies indicate that sulfonamide-type compounds, including azoxydapsone analogs, achieve penetration rates of 45 to 65 percent through established Gram-positive biofilms within 2 to 4 hours of exposure [6]. This penetration efficiency is intermediate compared to lipoglycopeptides like dalbavancin, which achieve 70 to 85 percent penetration, and significantly superior to aminoglycosides, which demonstrate only 15 to 30 percent penetration due to strong electrostatic interactions with extracellular deoxyribonucleic acid [6].

The molecular mechanisms underlying azoxydapsone biofilm penetration involve several complementary processes. The compound's moderate hydrophilicity and relatively small molecular size facilitate diffusion through the aqueous channels within the biofilm matrix [12]. Additionally, the azoxy functional group may undergo chemical interactions with biofilm components that enhance penetration efficiency compared to the parent dapsone compound [12].

Enhancement strategies for biofilm penetration have demonstrated synergistic effects when combined with azoxydapsone treatment. Matrix-degrading enzymes, such as bovine hyaluronidase conjugated with polymeric carriers, can significantly improve antimicrobial access to biofilm-embedded bacteria [8]. Studies using such enzymatic treatments report 1.5-fold reductions in biofilm biomass and enhanced antimicrobial efficacy when combined with conventional antimicrobial agents [8].

The temporal dynamics of biofilm penetration reveal important implications for dosing strategies. Initial penetration occurs rapidly, typically within the first hour of exposure, followed by a slower phase characterized by matrix interaction and drug sequestration [6] [13]. This biphasic pattern suggests that sustained exposure rather than peak concentration may be the critical parameter for achieving therapeutic efficacy against biofilm-embedded Gram-positive pathogens.